molecular formula C13H8BrCl2NO B5569495 3-bromo-N-(3,4-dichlorophenyl)benzamide

3-bromo-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B5569495
M. Wt: 345.0 g/mol
InChI Key: JSESVNVEAGTASU-UHFFFAOYSA-N
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Description

3-bromo-N-(3,4-dichlorophenyl)benzamide, also known as BDCPB, is a chemical compound that has been widely used in scientific research due to its unique properties. BDCPB is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons and plays a critical role in pain sensation and inflammation.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Spectroscopic Properties : Researchers have synthesized various derivatives, including ones similar to 3-bromo-N-(3,4-dichlorophenyl)benzamide, to test their antipathogenic activity. These compounds demonstrated significant anti-microbial properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of halogen atoms on the benzamide moiety was correlated with enhanced antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Environmental Impacts and Degradation Studies

  • Degradation in Chlorinated Seawater : A study on benzophenone-3, a compound structurally related to this compound, in chlorinated seawater pools revealed that chlorination leads to the formation of brominated byproducts. These brominated compounds are more toxic than their chlorinated counterparts. This research highlights the environmental impact and transformation products of related compounds in aquatic systems (Manasfi et al., 2015).

Catalysis and Chemical Reactions

  • Catalytic Activity : Cyclopalladated complexes of related compounds have demonstrated high catalytic activity for cross-coupling reactions. The study on these complexes, which include the palladation of benzamide derivatives, shows potential for application in organic synthesis and pharmaceutical manufacturing processes (Kozlov et al., 2008).

Photophysical Properties

  • UV-Induced Graft Polymerization : Another application involves the use of benzophenone (a related compound) for graft polymerization on cellulose, demonstrating a method for modifying textile materials. This process could be relevant for enhancing the functionality of materials, including antimicrobial properties (Hong, Liu, & Sun, 2009).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming the product’s identity and/or purity .

Properties

IUPAC Name

3-bromo-N-(3,4-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSESVNVEAGTASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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